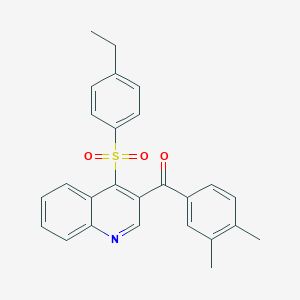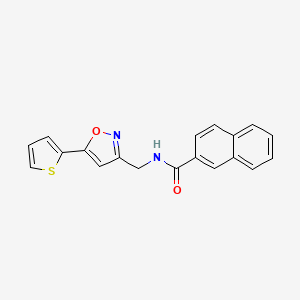![molecular formula C20H25N3O2 B2555047 1-(1,3-BENZOXAZOL-2-YL)-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PYRROLIDINE-2-CARBOXAMIDE CAS No. 1796898-31-1](/img/structure/B2555047.png)
1-(1,3-BENZOXAZOL-2-YL)-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PYRROLIDINE-2-CARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-BENZOXAZOL-2-YL)-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PYRROLIDINE-2-CARBOXAMIDE is a complex organic compound that features a benzoxazole ring, a cyclohexene ring, and a pyrrolidine carboxamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-BENZOXAZOL-2-YL)-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PYRROLIDINE-2-CARBOXAMIDE typically involves multiple steps, starting with the formation of the benzoxazole ring. This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions. The cyclohexene ring can be introduced via a Diels-Alder reaction between a diene and a dienophile. The final step involves the coupling of the benzoxazole and cyclohexene intermediates with pyrrolidine-2-carboxamide using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and Diels-Alder reactions, as well as the use of automated systems for the amide bond formation step. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,3-BENZOXAZOL-2-YL)-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PYRROLIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the cyclohexene ring to form epoxides or diols.
Reduction: Reduction of the benzoxazole ring can lead to the formation of benzoxazoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as mCPBA (meta-Chloroperoxybenzoic acid) or KMnO4 (Potassium permanganate) can be used under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or chemical reduction using NaBH4 (Sodium borohydride).
Substitution: Electrophilic reagents like halogens (Br2, Cl2) or nitrating agents (HNO3) under acidic conditions.
Major Products
Oxidation: Epoxides, diols.
Reduction: Benzoxazoline derivatives.
Substitution: Halogenated or nitrated benzoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1,3-BENZOXAZOL-2-YL)-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PYRROLIDINE-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving benzoxazole derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(1,3-BENZOXAZOL-2-YL)-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PYRROLIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The benzoxazole ring can interact with nucleic acids or proteins, potentially inhibiting their function. The cyclohexene ring may enhance the compound’s binding affinity through hydrophobic interactions. The pyrrolidine carboxamide group can form hydrogen bonds with target molecules, stabilizing the compound-target complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1,3-Benzoxazol-2-yl)cyclohex-1-ene-1-carboxylic acid
- 2-(1,3-Benzoxazol-2-ylthio)cyclohex-1-ene-1-carbaldehyde
Uniqueness
1-(1,3-BENZOXAZOL-2-YL)-N-[2-(CYCLOHEX-1-EN-1-YL)ETHYL]PYRROLIDINE-2-CARBOXAMIDE is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the benzoxazole ring provides aromatic stability and potential for π-π interactions, while the cyclohexene ring offers conformational flexibility. The pyrrolidine carboxamide group enhances the compound’s solubility and ability to form hydrogen bonds, making it a versatile molecule for various applications.
Eigenschaften
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-[2-(cyclohexen-1-yl)ethyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c24-19(21-13-12-15-7-2-1-3-8-15)17-10-6-14-23(17)20-22-16-9-4-5-11-18(16)25-20/h4-5,7,9,11,17H,1-3,6,8,10,12-14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIMBWAMKWOSOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2CCCN2C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(furan-2-yl)-2-methoxyethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2554965.png)
![2-{[8-Ethyl-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2554969.png)
![1-(4-Fluorophenyl)-3-[(3-nitropyridin-2-yl)amino]azetidin-2-one](/img/structure/B2554971.png)

![5-methyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2554974.png)
![Ethyl 1-((3-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2554975.png)
![N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide](/img/structure/B2554976.png)





![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-piperazin-1-ylpurine-2,6-dione](/img/structure/B2554986.png)
![1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2554987.png)
